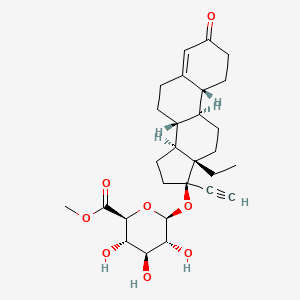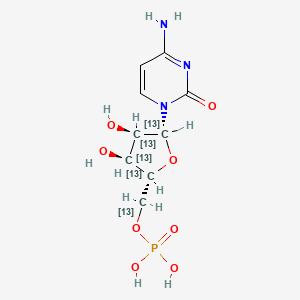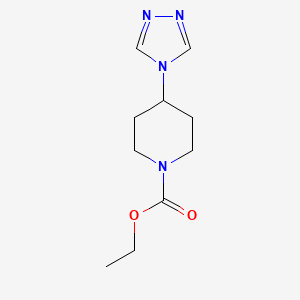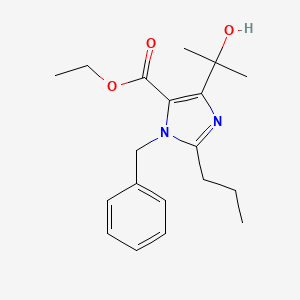
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene: is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, making it useful in various scientific research applications. The presence of multiple deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable in studies involving reaction mechanisms, spectroscopy, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene typically involves multiple steps, including the introduction of deuterium atoms at specific positions. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated reagents in organic synthesis. The choice of method depends on the desired purity and yield of the final product. Advanced purification techniques, such as distillation and chromatography, are employed to ensure the high purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield deuterated hydroxy compounds or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) are used.
Substitution: Reagents like deuterated halides (e.g., DCl, DBr) and catalysts such as palladium on carbon (Pd/C) are employed.
Major Products
The major products formed from these reactions include deuterated derivatives of the original compound, such as deuterated quinones, hydroxy compounds, and substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which may exhibit altered pharmacokinetics and reduced metabolic degradation.
Industry: Applied in the production of deuterated materials for use in advanced technologies, such as OLEDs and other electronic devices.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene involves the interaction of its deuterium atoms with various molecular targets. Deuterium’s higher mass compared to hydrogen results in altered vibrational frequencies, which can affect reaction rates and pathways. The compound’s effects are mediated through its incorporation into molecular structures, influencing their stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,4,5-Tetradeuterio-3-deuteriooxy-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)benzene
- 1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(trideuteriomethyl)benzene
Uniqueness
1,2,3,4-Tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene is unique due to the specific positions and number of deuterium atoms, which can significantly influence its physical and chemical properties. This makes it particularly valuable in studies requiring precise control over isotopic composition and in applications where deuterium’s effects on molecular behavior are critical.
Eigenschaften
Molekularformel |
C9H12O |
|---|---|
Molekulargewicht |
148.26 g/mol |
IUPAC-Name |
1,2,3,4-tetradeuterio-5-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |
InChI |
InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD |
InChI-Schlüssel |
CRBJBYGJVIBWIY-SRQDVOKDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])[2H])[2H] |
Kanonische SMILES |
CC(C)C1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)

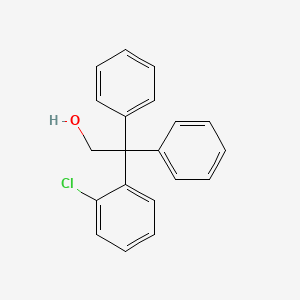
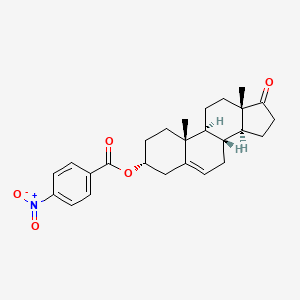
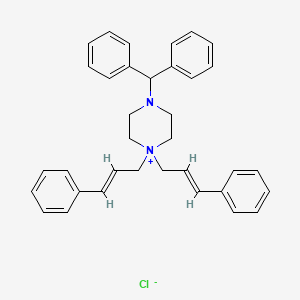
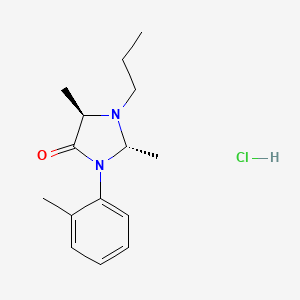
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
